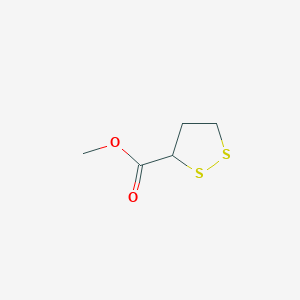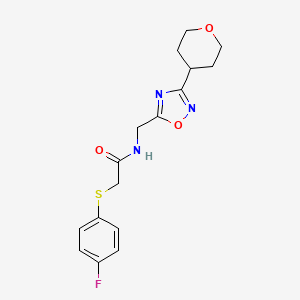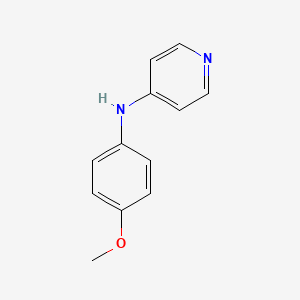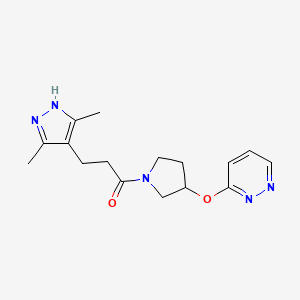
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenylbutanamide, also known as TAK-659, is a small molecule inhibitor that has gained considerable attention in recent years due to its potential use in cancer treatment. This compound has been shown to inhibit the activity of various kinases that are involved in the proliferation and survival of cancer cells, making it a promising candidate for targeted therapy.
Applications De Recherche Scientifique
Herbicidal Activity
A series of derivatives related to the compound, specifically designed and synthesized bearing a chiral S(−)-2-(4-chlorophenyl)-3-methylbutyric acid moiety, have shown moderate inhibitory activities and selectivities against root and stalk of monocotyledon and dicotyledon plants. These compounds demonstrate improved herbicidal activities against various weeds, attributed to the introduction of a chiral active unit, suggesting potential agricultural applications in weed management (Duan, Zhao, & Zhang, 2010).
Antifungal Activity
A novel racemic compound with a similar structure exhibited significant antifungal activity against several pathogens, including Botrytis cinerea, Gibberella zeae, Dothiorella gregaria, and Colletotrichum gossypii. This suggests its potential use in developing antifungal agents to protect crops from fungal infections (Si, 2009).
Antimicrobial Activity
Derivatives of the compound containing the pyrazole nucleus have been synthesized and screened for in vitro antibacterial activity against various bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Staphylococcus pyogenes. These compounds exhibited variable and modest activities against the investigated strains, indicating their potential as a basis for developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
Structural and Spectroscopic Investigation
Structural and docking studies of tetrazole derivatives, including those similar in structure to the compound , have been conducted to understand their orientation and interaction within the active sites of enzymes like cyclooxygenase-2. This research aids in the development of COX-2 inhibitors, which have implications in pharmacological applications related to inflammation and pain management (Al-Hourani et al., 2015).
Mécanisme D'action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other aromatic compounds, which often involve electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds, such as pyraclostrobin, have been found to be absorbed to about 50% after oral administration, with the majority of the dose being eliminated in the feces .
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, suggesting that the compound may have a wide range of molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, similar compounds, such as pyraclostrobin, have been found to be stable in aqueous solution in the dark at pH 4, 5, and 7 . This suggests that the compound’s action may be influenced by factors such as light exposure and pH levels.
Propriétés
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-2-16(13-6-4-3-5-7-13)18(25)20-12-17-21-22-23-24(17)15-10-8-14(19)9-11-15/h3-11,16H,2,12H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHZUFNCLBUNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2470309.png)

![ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate](/img/structure/B2470312.png)
![N-(3-acetamidophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470314.png)
![3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2470315.png)
![1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde](/img/structure/B2470317.png)

![ethyl 3-(methylcarbamoyl)-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2470324.png)
![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2-chlorophenyl sulfide](/img/structure/B2470326.png)

![3-Amino-1-thiaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B2470329.png)

